molecular formula C14H23NO3 B12300728 rac-tert-butyl (4aR,8aR)-5-oxooctahydroquinoline-1(2H)-carboxylate

rac-tert-butyl (4aR,8aR)-5-oxooctahydroquinoline-1(2H)-carboxylate

Cat. No.: B12300728
M. Wt: 253.34 g/mol
InChI Key: QBCOZLWLOUVNAA-QWRGUYRKSA-N
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Description

rac-tert-butyl (4aR,8aR)-5-oxooctahydroquinoline-1(2H)-carboxylate: is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The specific structure of this compound includes a quinoline core with a tert-butyl group and a carboxylate ester, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (4aR,8aR)-5-oxooctahydroquinoline-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and esterification to introduce the tert-butyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (4aR,8aR)-5-oxooctahydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

rac-tert-butyl (4aR,8aR)-5-oxooctahydroquinoline-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for conditions where quinoline derivatives have shown efficacy.

    Industry: The compound may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl (4aR,8aR)-5-oxooctahydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl (4aR,8aR)-decahydro-2,6-naphthyridine-2-carboxylate
  • rac-tert-butyl (4aR,8aR)-decahydro-1,6-naphthyridine-6-carboxylate

Uniqueness

rac-tert-butyl (4aR,8aR)-5-oxooctahydroquinoline-1(2H)-carboxylate is unique due to its specific quinoline core structure and the presence of the tert-butyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl (4aS,8aS)-5-oxo-2,3,4,4a,6,7,8,8a-octahydroquinoline-1-carboxylate

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-5-6-10-11(15)7-4-8-12(10)16/h10-11H,4-9H2,1-3H3/t10-,11-/m0/s1

InChI Key

QBCOZLWLOUVNAA-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1CCCC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCCC2=O

Origin of Product

United States

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